3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps starting from simpler benzamide derivatives. The synthetic route often includes:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives.
Introduction of the methoxy group: This step usually involves methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Acylation to introduce the benzoyl group: This can be done using benzoyl chloride derivatives under Friedel-Crafts acylation conditions.
Final coupling reaction: The final step involves coupling the intermediate with the benzamide derivative under suitable conditions.
Chemical Reactions Analysis
3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzoyl groups play crucial roles in binding to these targets, thereby modulating their activity. The benzodioxin ring provides additional stability and specificity to the compound .
Comparison with Similar Compounds
Similar compounds include:
4-methoxy-N-(4-methylbenzyl)benzamide: This compound has a similar structure but lacks the benzodioxin ring, making it less stable and specific in its interactions.
3-methoxybenzoyl chloride: This compound is a precursor in the synthesis of 3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide and shares some chemical properties.
The uniqueness of this compound lies in its benzodioxin ring, which provides enhanced stability and specificity in its interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C24H21NO5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C24H21NO5/c1-15-6-8-16(9-7-15)23(26)19-13-21-22(30-11-10-29-21)14-20(19)25-24(27)17-4-3-5-18(12-17)28-2/h3-9,12-14H,10-11H2,1-2H3,(H,25,27) |
InChI Key |
DZTZRVJZCCISTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=CC=C4)OC)OCCO3 |
Origin of Product |
United States |
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